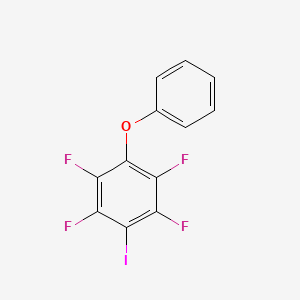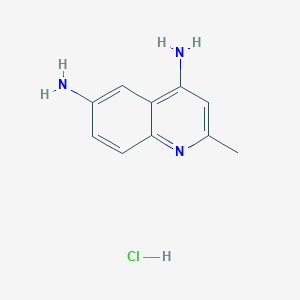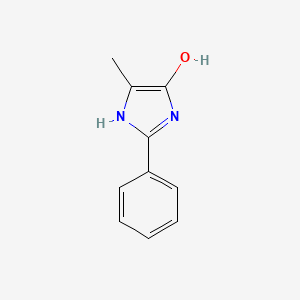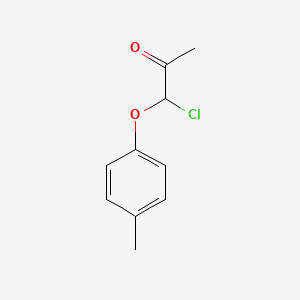
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione is a complex organic compound that features both oxazole and benzopyran moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-aryl-2,4-dioxobutanoates with hydroxylamine free base in ethanol under reflux conditions . This method is advantageous due to its high yield and simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.
化学反応の分析
Types of Reactions
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the oxazole ring or the benzopyran moiety.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
5-Phenyl-1,2-oxazol-3(2H)-one: This compound shares the oxazole ring but lacks the benzopyran moiety.
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Another heterocyclic compound with potential medicinal applications.
Uniqueness
3-(5-Phenyl-1,2-oxazol-3(2H)-ylidene)-2H-1-benzopyran-2,4(3H)-dione is unique due to its combination of oxazole and benzopyran rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
112122-33-5 |
|---|---|
分子式 |
C18H11NO4 |
分子量 |
305.3 g/mol |
IUPAC名 |
4-hydroxy-3-(5-phenyl-1,2-oxazol-3-yl)chromen-2-one |
InChI |
InChI=1S/C18H11NO4/c20-17-12-8-4-5-9-14(12)22-18(21)16(17)13-10-15(23-19-13)11-6-2-1-3-7-11/h1-10,20H |
InChIキー |
PDWKOHWXNWVRGX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=C(C4=CC=CC=C4OC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-[bis(methylsulfanyl)methylidene]butanoate](/img/structure/B14300532.png)




![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
![2-Cyano-3-[4-(2-hydroxyethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B14300565.png)

![2,2'-Difluoro-4'-propoxy[1,1'-biphenyl]-4-ol](/img/structure/B14300586.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)



![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
